Dibenzosuberol
CAS No.: 1210-34-0
Cat. No.: VC21327720
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1210-34-0 |
---|---|
Molecular Formula | C15H14O |
Molecular Weight | 210.27 g/mol |
IUPAC Name | tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
Standard InChI | InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 |
Standard InChI Key | POAVRNPUPPJLKZ-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2C(C3=CC=CC=C31)O |
Canonical SMILES | C1CC2=CC=CC=C2C(C3=CC=CC=C31)O |
Appearance | Solid powder |
Melting Point | 92.0 °C |
Chemical Identity and Fundamental Properties
Dibenzosuberol is characterized by its systematic name 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. It is a white crystalline compound with an aromatic odor, structurally defined by its tricyclic framework incorporating a hydroxyl group at the 5-position. This structural configuration grants the molecule specific chemical and physical properties that differentiate it from other related compounds such as Dibenzosuberone.
The fundamental properties of Dibenzosuberol include:
Property | Value |
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CAS Number | 1210-34-0 |
Molecular Formula | C15H14O |
Molecular Weight | 210.27 g/mol |
Physical Appearance | White crystalline solid |
Structure | Tricyclic with hydroxyl group at position 5 |
Structural Characteristics and Chemical Reactivity
The molecular architecture of Dibenzosuberol features a distinct hydroxyl group positioned at carbon-5 of the dibenzocycloheptene skeleton. This hydroxyl functionality introduces specific chemical reactivity patterns that distinguish it from ketone-containing analogs like Dibenzosuberone.
Key Structural Features
The dibenzocycloheptene core consists of two benzene rings connected by a seven-membered carbon cycle, creating a rigid tricyclic framework. This structural arrangement contributes significantly to the compound's interaction with various biological targets, making it a subject of interest in medicinal chemistry research.
Reactivity Profile
The reactivity of Dibenzosuberol is primarily governed by its hydroxyl group, which can participate in various chemical transformations:
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Oxidation reactions converting the hydroxyl to a ketone group
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Esterification reactions with carboxylic acids
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Dehydration processes leading to unsaturated derivatives
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Serving as a nucleophile in various substitution reactions
These reactivity patterns establish Dibenzosuberol as a versatile synthetic intermediate with applications across multiple chemical disciplines.
Synthesis Methodologies
Several synthetic approaches exist for the preparation of Dibenzosuberol, with the most common methods involving the reduction of Dibenzosuberone.
Reduction of Dibenzosuberone
The primary synthetic route involves the reduction of Dibenzosuberone (a related compound with CAS No. 1210-35-1). This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone functionality to a hydroxyl group .
Alternative Synthetic Pathways
Based on synthetic strategies for related compounds, alternative approaches may include:
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Grignard reactions with appropriate dibenzocycloheptene derivatives
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Selective functionalization of dibenzosuberane
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Cyclization reactions of appropriately substituted diphenyl compounds
Modern Synthetic Approaches
Contemporary research has focused on developing more efficient and environmentally friendly synthetic methodologies:
Synthetic Approach | Key Features | Advantages |
---|---|---|
Catalytic Reduction | Uses hydrogen with metal catalysts | Higher selectivity, milder conditions |
Green Chemistry Methods | Employs sustainable reagents and solvents | Reduced environmental impact |
Enzymatic Transformations | Utilizes biocatalysts | Stereoselective, environmentally benign |
Biological Activity and Applications
Dibenzosuberol demonstrates significant potential in various biological and chemical applications, stemming from its unique structural features.
Pharmaceutical Applications
The dibenzocycloheptene scaffold appears in several pharmaceutical compounds, suggesting potential therapeutic applications for Dibenzosuberol:
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As a precursor in the synthesis of tricyclic antidepressants
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In the development of anti-inflammatory agents through its structural relationship to p38 MAP kinase inhibitors
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As a building block for novel pharmaceutical entities targeting various biological pathways
Chemical Applications
In synthetic chemistry, Dibenzosuberol serves multiple purposes:
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As a protecting group for carboxylic acids during peptide synthesis
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As a key intermediate in the preparation of more complex organic molecules
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As a structural component in the development of specialized polymers
Catalyst Development
Recent research has identified Dibenzosuberol as a valuable component in the design of novel catalysts:
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The incorporation of dibenzosuberyl groups in nickel(II) catalysts has shown promise in polyethylene production
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These catalysts demonstrate enhanced thermal stability and compatibility with polar solvents
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The unique shielding provided by the dibenzocycloheptene structure contributes to improved catalyst performance
Structure-Activity Relationships
Understanding the relationship between Dibenzosuberol's structure and its activity provides valuable insights for designing derivatives with enhanced properties.
Comparison with Structurally Related Compounds
The dibenzocycloheptene family encompasses several related compounds, each with distinctive properties:
Structure Modification Effects
Modifications to the basic dibenzocycloheptene structure can significantly impact biological activity and chemical properties:
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Introduction of hydrophilic substituents at positions 7, 8, and 9 enhances potency against p38 MAP kinase in related compounds
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The hydroxyl group in Dibenzosuberol provides a hydrogen bonding site, potentially affecting interactions with biological targets
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Saturation levels within the seven-membered ring influence conformational flexibility and reactivity profiles
Recent Research Developments
Current scientific investigation continues to explore the potential of Dibenzosuberol and related compounds in various applications.
Advances in Pharmaceutical Research
Research into dibenzocycloheptene derivatives has revealed promising pharmaceutical applications:
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Development of novel p38 MAP kinase inhibitors with IC50 values in the low nanomolar range
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Investigation of structure-activity relationships to enhance selectivity and potency
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Exploration of anti-inflammatory and antidepressant properties of derivatives
Innovations in Catalyst Design
The incorporation of Dibenzosuberol derivatives in catalyst systems has shown significant promise:
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Development of nickel(II) catalysts for the production of ultrahigh molecular weight polyethylene
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Enhancement of catalyst stability through the shielding effect of the dibenzocycloheptene structure
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Expansion of catalyst applications to include reactions in polar solvents
Synthetic Methodology Advancements
Recent advancements in synthetic approaches for Dibenzosuberol and related compounds focus on:
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